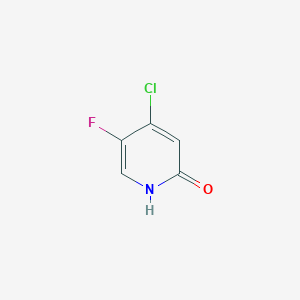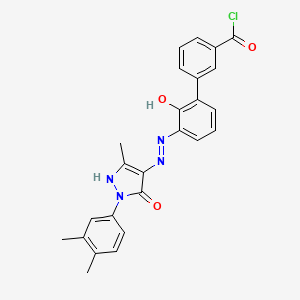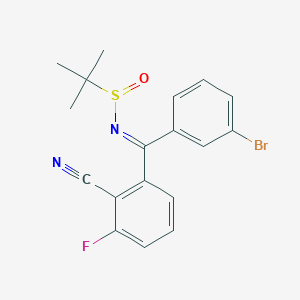
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C18H16BrFN2OS and a molecular weight of 407.3 g/mol . This compound is an intermediate in the synthesis of AZD3839, a potent and selective inhibitor of human Beta-secretase 1 (BACE1) .
Preparation Methods
The synthesis of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The starting materials typically include 3-bromophenyl, 2-cyano-3-fluorophenyl, and 2-methylpropane-2-sulfinamide. The reaction conditions often involve the use of solvents such as chloroform and require careful control of temperature and pH . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: As an intermediate in the synthesis of AZD3839, it plays a role in the development of treatments for diseases like Alzheimer’s.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes. In the case of AZD3839, the compound inhibits Beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides, a key factor in the development of Alzheimer’s disease .
Comparison with Similar Compounds
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
- N-((3-chlorophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- N-((3-iodophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
These compounds share similar structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activities .
Properties
Molecular Formula |
C18H16BrFN2OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(NE)-N-[(3-bromophenyl)-(2-cyano-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C18H16BrFN2OS/c1-18(2,3)24(23)22-17(12-6-4-7-13(19)10-12)14-8-5-9-16(20)15(14)11-21/h4-10H,1-3H3/b22-17+ |
InChI Key |
JMPUYSJSMKSCNC-OQKWZONESA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C(\C1=CC(=CC=C1)Br)/C2=C(C(=CC=C2)F)C#N |
Canonical SMILES |
CC(C)(C)S(=O)N=C(C1=CC(=CC=C1)Br)C2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


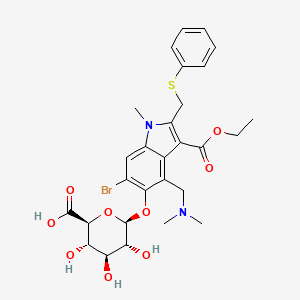
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
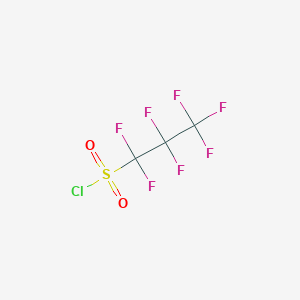
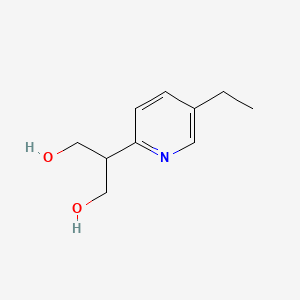
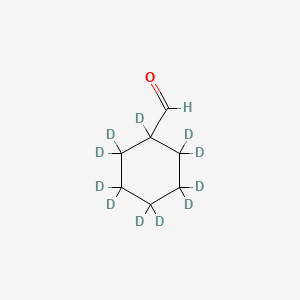
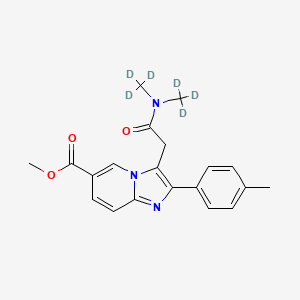
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
